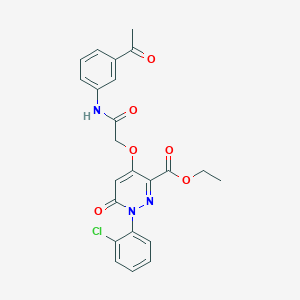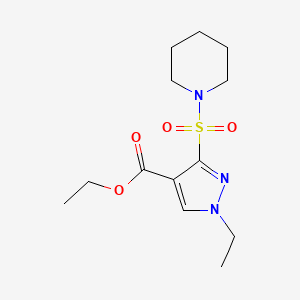
Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivities due to its diverse functional groups and heterocyclic structure. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied, providing insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions that allow for the construction of complex molecules from simpler precursors. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized via a four-component reaction involving diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding moderate to high yields . Similarly, ethyl 1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates were synthesized through a three-component reaction . These methods suggest that the target compound could also be synthesized through a multi-step reaction sequence involving the condensation of various building blocks.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, PMR, and mass spectrometry . For example, the structure of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate was studied using HPLC, X-ray, FT-IR, NMR, and MS, providing detailed information on the acetylation products . These techniques would likely be applicable to determine the molecular structure of the compound , revealing the positions of substituents and the overall conformation of the molecule.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through their reactions with various reagents. For instance, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate underwent reactions with different hydrazines to form a variety of derivatives . The compound of interest, with its multiple reactive sites, including ester, amide, and possibly enolizable ketone groups, would likely undergo a range of chemical transformations, potentially leading to the formation of new heterocyclic systems or functionalized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For example, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation demonstrated the influence of reaction conditions on yields and regioselectivity . The properties of the target compound, such as solubility, melting point, and stability, could be inferred from these related studies, although direct experimental data would be necessary for accurate characterization.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed various synthetic routes and methods for creating compounds related to Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, focusing on their potential as antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) detailed the synthesis and characterization of new quinazolines, showcasing their potential antimicrobial activities against a range of bacteria and fungi (Desai, Shihora, & Moradia, 2007).
Potential Applications
Antimicrobial Properties
The synthesis of novel compounds often leads to the discovery of potential antimicrobial properties. As reported by Desai et al., new quinazoline derivatives have been tested for their antibacterial and antifungal activities, indicating the broader implications of similar compounds in combating microbial resistance and infections.
Chemical Reactivity and Derivatives
The reactivity of such compounds with various reagents opens pathways to a wide array of chemical derivatives, offering insights into novel drug design and development strategies. For example, the synthesis of 2,3-dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives from ethyl aroylpyruvates (Moloudi, Kabirifard, Piri, & Naghizadeh, 2018) demonstrates the versatility of these compounds in generating new chemical entities (Moloudi, Kabirifard, Piri, & Naghizadeh, 2018).
Synthetic Pathways
The exploration of synthetic pathways for related compounds also sheds light on novel methods for creating complex molecules, potentially useful in various fields such as material science, chemistry, and pharmacology. For instance, the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation (Machado et al., 2011) highlights advancements in synthetic efficiency and methodology (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Propriétés
IUPAC Name |
ethyl 4-[2-(3-acetylanilino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O6/c1-3-32-23(31)22-19(12-21(30)27(26-22)18-10-5-4-9-17(18)24)33-13-20(29)25-16-8-6-7-15(11-16)14(2)28/h4-12H,3,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPMJFIZTMQFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid](/img/structure/B2510972.png)


![1-Isopropyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2510976.png)
![4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510977.png)

![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)






